molecular formula C26H31N3O5 B11382842 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11382842
M. Wt: 465.5 g/mol
InChI Key: UFCROLHEBVFGJK-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxyethyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: Various substitution reactions, including nucleophilic and electrophilic substitutions, can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

The compound’s potential therapeutic properties can be explored in medicinal chemistry. It may exhibit activity against specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may find applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and the resulting chemical properties. These properties may confer unique reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O5/c1-5-12-34-20-10-8-17(15-21(20)33-6-2)25-22-23(18-14-16(3)7-9-19(18)30)27-28-24(22)26(31)29(25)11-13-32-4/h7-10,14-15,25,30H,5-6,11-13H2,1-4H3,(H,27,28)

InChI Key

UFCROLHEBVFGJK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O)OCC

Origin of Product

United States

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